![molecular formula C6H13NO3 B1618776 Oxibetaine CAS No. 7002-65-5](/img/structure/B1618776.png)
Oxibetaine
Overview
Description
Oxibetaine, also known as N,N-dimethyl-N-(2-hydroxyethyl)ammonium betaine, is a zwitterionic compound that has gained attention in the scientific community due to its unique properties. It is a water-soluble, stable, and non-toxic compound that has been used in various fields of research, including biochemistry, biophysics, and material science.
Scientific Research Applications
Organ-on-a-Chip Technology
Oxibetaine may have potential applications in the field of organ-on-a-chip (OOAC) technology . This technology simulates human organs’ physiological milieu and performance on a chip, and Oxibetaine could potentially enhance the effectiveness of these simulations .
Biosurfactants in Medical Sciences
Biosurfactants derived from microorganisms, such as Oxibetaine, have attracted widespread attention in scientific research due to their unique surface activity, low toxicity, biodegradability, antibacterial properties, and stability under extreme conditions . They are widely used in many fields, such as medicine, agriculture, and environmental protection .
Antibacterial and Antiviral Agents
The potential of biosurfactants, including Oxibetaine, as antibacterial and antiviral agents is being explored. They could potentially be used to combat various bacterial and viral infections .
properties
IUPAC Name |
2-[2-hydroxyethyl(dimethyl)azaniumyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2,3-4-8)5-6(9)10/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENAXZSZPRLQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990266 | |
Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxibetaine | |
CAS RN |
7002-65-5 | |
Record name | Oxibetaine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007002655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXIBETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0WVV18VUI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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